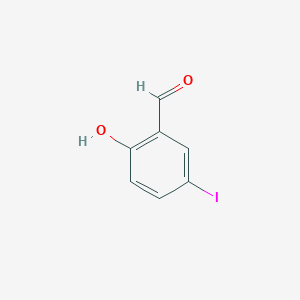

2-Hydroxy-5-iodobenzaldehyde

Descripción

Significance and Research Context in Organic Chemistry

The significance of 2-Hydroxy-5-iodobenzaldehyde in organic chemistry stems from its utility as a multifunctional building block. The aldehyde and hydroxyl groups can participate in a variety of condensation reactions, most notably to form Schiff bases and to serve as a foundation for constructing heterocyclic systems like coumarins. wikipedia.orghkasme.org

The iodine atom further enhances its synthetic value. It acts as a reactive site for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming carbon-carbon bonds. This reactivity allows for the introduction of diverse substituents at the 5-position of the ring, enabling the synthesis of a vast array of derivatives. Furthermore, halogenated salicylaldehydes and their derivatives are subjects of research due to their potential for biological activities, including antifungal, antibacterial, and antitumor properties. taylorandfrancis.comtaylorandfrancis.com

Historical Perspective of Relevant Chemical Scaffolds

The chemical scaffold of this compound is salicylaldehyde (B1680747) (2-hydroxybenzaldehyde). The chemistry of salicylaldehyde itself is well-established, with several classic organic reactions defining its historical context. The Reimer-Tiemann reaction, discovered by Karl Reimer and Ferdinand Tiemann in 1876, is a cornerstone method for the synthesis of salicylaldehydes via the ortho-formylation of phenols using chloroform (B151607) and a strong base. wikipedia.orgbyjus.comnumberanalytics.comnumberanalytics.com This reaction provides a direct route to the core salicylaldehyde structure from simple phenol (B47542) precursors.

Other named reactions have also been crucial in the historical development of salicylaldehyde chemistry. The Perkin synthesis allows for the conversion of salicylaldehyde into coumarin (B35378), a fragrant organic compound with various applications. wikipedia.org Additionally, the Rap-Stoermer condensation, first reported in the late 19th and early 20th centuries, uses salicylaldehyde to produce benzofurans. wikipedia.org The ability of salicylaldehyde to form stable metal complexes through condensation with amines to create ligands, such as the salen ligand, has also been a significant area of study for many decades. wikipedia.orghkasme.org

Key Historical Reactions for the Salicylaldehyde Scaffold

| Reaction | Description | Reference |

|---|---|---|

| Reimer-Tiemann Reaction | Ortho-formylation of phenols to produce salicylaldehydes. | wikipedia.orgwikipedia.orgbyjus.com |

| Duff Reaction | Formylation of activated aromatic compounds like phenols. | wikipedia.org |

| Perkin Synthesis | Synthesis of coumarins from salicylaldehyde. | wikipedia.org |

| Rap-Stoermer Condensation | Synthesis of benzofurans from salicylaldehyde. | wikipedia.org |

| Dakin Reaction | Oxidation of an ortho- or para-hydroxybenzaldehyde to a benzenediol. | wikipedia.org |

Scope and Objectives of Contemporary Research on the Compound

Modern research involving this compound is diverse, with several key objectives. A significant focus is on its application in the synthesis of novel, complex organic molecules. For instance, it has been utilized as a starting material in studies directed towards the total synthesis of biologically active natural products, such as Aigialomycin D. nih.gov

Another major research avenue is the development of "green" and more efficient synthetic methodologies. A 2019 study reported a clean and rapid procedure for preparing 2-hydroxy-5-iodo-N'-(1-arylethylidene)benzohydrazide derivatives using a deep eutectic solvent as both a catalyst and solvent under sonication, achieving high yields in very short reaction times. nih.gov This highlights a trend towards sustainable chemistry, aiming to reduce waste and energy consumption.

Furthermore, the compound continues to be a valuable precursor for creating new ligands and metal complexes. chemicalbook.com The synthesis of novel Schiff base ligands derived from this compound is an active area, with the resulting metal complexes being investigated for their catalytic, magnetic, or photophysical properties. The inherent reactivity of the C-I bond also allows for its use in creating functionalized materials and polymers.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-hydroxy-5-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO2/c8-6-1-2-7(10)5(3-6)4-9/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDFVIWFKGYODKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40291293 | |

| Record name | 2-hydroxy-5-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1761-62-2 | |

| Record name | 5-Iodosalicylaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1761-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 74697 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001761622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1761-62-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74697 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydroxy-5-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Iodosalicylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Approaches to 2-Hydroxy-5-iodobenzaldehyde

The synthesis of this compound can be achieved through several methods, primarily involving the introduction of an iodine atom onto the salicylaldehyde (B1680747) scaffold.

Electrophilic Aromatic Substitution Reactions (e.g., Iodination of Salicylaldehyde)

The most common and direct method for synthesizing this compound is through the electrophilic iodination of salicylaldehyde. cymitquimica.com This reaction takes advantage of the activating and ortho-, para-directing effects of the hydroxyl group on the benzene (B151609) ring. The iodine atom is introduced at the position para to the hydroxyl group due to steric hindrance at the ortho positions, which are already occupied by the hydroxyl and aldehyde groups.

Various iodinating agents can be employed for this transformation. A typical procedure involves the use of iodine monochloride (ICl) in a suitable solvent like acetic acid and dichloromethane. The reaction is generally carried out under an inert atmosphere at room temperature. Another effective reagent is N-iodosuccinimide (NIS) in acetic acid, which allows for the iodination to proceed at a low temperature (0°C to room temperature).

Table 1: Reagents and Conditions for the Iodination of Salicylaldehyde

| Iodinating Agent | Solvent(s) | Temperature |

| Iodine monochloride (ICl) | Acetic acid, Dichloromethane | Room Temperature |

| N-Iodosuccinimide (NIS) | Acetic acid | 0°C to Room Temperature |

Alternative and Green Chemistry Synthetic Routes

In recent years, there has been a growing interest in developing more environmentally friendly synthetic methods. While specific green chemistry routes for this compound are not extensively documented in the provided results, general principles of green chemistry can be applied. rsc.org These include the use of less hazardous reagents and solvents, milder reaction conditions, and improved atom economy. For instance, exploring solid-state reactions or using water as a solvent could be potential green alternatives. rsc.orggeneseo.edu

Regioselective Synthesis Strategies (e.g., synthesis of 3-ethoxy-2-hydroxy-5-iodobenzaldehyde)

The synthesis of substituted derivatives of this compound requires regioselective control. A notable example is the synthesis of 3-ethoxy-2-hydroxy-5-iodobenzaldehyde. This multi-step synthesis demonstrates the strategic protection and functionalization of the aromatic ring.

The synthesis can start from 3,4-dihydroxybenzaldehyde. The key steps are:

Ethylation: The hydroxyl group at the 3-position is selectively ethylated using ethyl bromide in the presence of a base like potassium carbonate.

Benzylation: The remaining hydroxyl group at the 4-position is protected as a benzyl (B1604629) ether using benzyl chloride and a strong base like sodium hydride.

Iodination: The crucial iodination step is then carried out on the protected intermediate, 4-(benzyloxy)-3-ethoxybenzaldehyde, using N-iodosuccinimide in acetic acid. The iodine atom is directed to the 5-position.

This regioselective approach allows for the precise placement of different functional groups on the benzaldehyde (B42025) ring, leading to the synthesis of complex molecules.

Derivatization Chemistry of this compound

The aldehyde and hydroxyl functionalities of this compound make it a versatile precursor for the synthesis of a wide array of derivatives.

Formation of Schiff Bases and Azomethine Compounds

This compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as azomethine compounds. researchgate.net This reaction typically involves refluxing equimolar amounts of the aldehyde and the amine in a suitable solvent, such as ethanol (B145695). The resulting Schiff bases are characterized by the presence of a C=N double bond. These compounds are of significant interest in coordination chemistry and have been explored for their biological activities.

Synthesis of Hydrazones and Semicarbazones

The reaction of this compound with hydrazides or semicarbazide (B1199961) leads to the formation of hydrazones and semicarbazones, respectively. rsc.orgsathyabama.ac.in These reactions are important for creating molecules with potential pharmacological applications.

Hydrazones: The condensation of this compound with various hydrazides, such as isonicotinic acid hydrazide or 3,5-dinitrobenzoyl hydrazide, yields the corresponding hydrazones. rsc.orgorientjchem.org These reactions are often carried out by refluxing the reactants in an alcoholic solvent.

Semicarbazones: Semicarbazones are synthesized by reacting this compound with semicarbazide hydrochloride. geneseo.edusathyabama.ac.in The reaction is typically performed in an aqueous ethanol solution, often with the addition of a catalytic amount of acid. nih.gov The resulting semicarbazones are often crystalline solids and can be purified by recrystallization.

Table 2: Derivatization Reactions of this compound

| Reactant | Product Type | General Reaction Conditions |

| Primary Amine | Schiff Base (Azomethine) | Reflux in ethanol |

| Hydrazide | Hydrazone | Reflux in ethanol |

| Semicarbazide | Semicarbazone | Aqueous ethanol, catalytic acid |

Reactions Leading to Polycyclic and Heterocyclic Systems

This compound serves as a valuable precursor for the synthesis of various heterocyclic and polycyclic frameworks, which are core structures in many biologically active compounds.

One notable application is in the synthesis of coumarins and chromones . The reaction of this compound with various active methylene (B1212753) compounds under specific conditions can lead to the formation of these bicyclic heterocyclic systems. For instance, Knoevenagel condensation with diethyl malonate, followed by intramolecular cyclization, can yield coumarin (B35378) derivatives. nih.govmdpi.comresearchgate.net Similarly, reaction with reagents like β-ketoesters can lead to chromone (B188151) scaffolds. nih.govijrpc.combeilstein-journals.org

Furthermore, this compound has been utilized in the synthesis of 2-hydroxy-5-iodo-N'-(1-arylethylidene)benzohydrazides . These compounds are synthesized through the condensation reaction of 2-hydroxy-5-iodobenzohydrazide (B6147510) with various substituted acetophenones. This reaction provides a straightforward method to access these functionalized hydrazide derivatives, which are of interest in medicinal chemistry.

The intramolecular Heck reaction represents a powerful strategy for the construction of polycyclic systems. wikipedia.orglibretexts.orgchim.itsioc-journal.cnprinceton.edu While direct examples with this compound derivatives are not extensively documented in the provided results, the principle involves the palladium-catalyzed cyclization of an aryl iodide onto a tethered alkene. By first functionalizing the hydroxyl or aldehyde group with a chain containing a double bond, subsequent intramolecular Heck cyclization can lead to the formation of various fused ring systems.

A representative synthesis of 2-hydroxy-5-iodo-N'-(1-arylethylidene)benzohydrazide derivatives is summarized in the table below.

| Aryl Substituent | Reaction Time (min) | Yield (%) |

| 4-Chlorophenyl | 12 | 95 |

| 4-Nitrophenyl | 15 | 92 |

| 4-Methylphenyl | 10 | 98 |

| 4-Methoxyphenyl | 10 | 96 |

Palladium-Catalyzed Coupling Reactions and Other Cross-Couplings

The iodine atom in this compound provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile method for creating biaryl compounds by reacting an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.comyoutube.comlibretexts.orgyonedalabs.com this compound can be coupled with a variety of aryl and heteroaryl boronic acids to generate more complex phenolic aldehydes.

The Sonogashira coupling allows for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. libretexts.orgorganic-chemistry.orgnih.govwikipedia.org This reaction is instrumental in synthesizing aryl alkynes from this compound, which are valuable intermediates for further transformations. A carbonylative version of the Sonogashira coupling can also be employed to produce α,β-alkynyl ketones. nih.gov

The Heck reaction , another significant palladium-catalyzed process, involves the coupling of an aryl halide with an alkene. libretexts.orgsioc-journal.cn This reaction can be used to introduce vinyl groups at the 5-position of the benzaldehyde ring.

Below are representative tables for Suzuki and Sonogashira coupling reactions of this compound.

Representative Suzuki Coupling Reaction

| Boronic Acid | Catalyst | Base | Solvent | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-Hydroxy-5-phenylbenzaldehyde |

Representative Sonogashira Coupling Reaction

| Terminal Alkyne | Catalyst | Co-catalyst | Base | Solvent | Product |

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 2-Hydroxy-5-(phenylethynyl)benzaldehyde |

Reductive Amination Derivatives

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. This compound can be converted into a variety of primary, secondary, and tertiary amines through this process. The reaction typically proceeds via the formation of an imine or iminium ion intermediate, which is then reduced in situ by a suitable reducing agent.

Commonly used reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN). harvard.edusciencemadness.orgorganic-chemistry.orgcommonorganicchemistry.comorganic-chemistry.orgchemistrysteps.comnih.gov STAB is a mild and selective reagent that is often used in solvents like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF). organic-chemistry.orgorganic-chemistry.org Sodium cyanoborohydride is also widely used and is effective in protic solvents like methanol. commonorganicchemistry.comchemistrysteps.com

The reaction of this compound with ammonia (B1221849) or an ammonium (B1175870) salt such as ammonium acetate (B1210297), followed by reduction, yields the corresponding primary amine, (2-amino-4-iodophenyl)methanol. Reaction with primary amines leads to secondary amines, and reaction with secondary amines affords tertiary amines.

The following table provides representative examples of reductive amination reactions starting from this compound.

| Amine | Reducing Agent | Solvent | Product |

| Ammonium Acetate | Sodium Cyanoborohydride | Methanol | 2-(Aminomethyl)-4-iodophenol |

| Aniline | Sodium Triacetoxyborohydride | DCE | 4-Iodo-2-((phenylamino)methyl)phenol |

| Piperidine (B6355638) | Sodium Triacetoxyborohydride | DCE | 4-Iodo-2-(piperidin-1-ylmethyl)phenol |

Knoevenagel Condensation Products

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction. nih.govresearchgate.net This reaction is widely used to form carbon-carbon double bonds. This compound readily undergoes Knoevenagel condensation with a variety of active methylene compounds in the presence of a basic catalyst.

Common active methylene compounds used in this reaction include malononitrile (B47326) , ethyl cyanoacetate , and barbituric acid derivatives. nih.govnih.govrsc.orgijcps.comresearchgate.netresearchgate.net The choice of catalyst and reaction conditions can influence the reaction rate and yield. Catalysts range from simple bases like piperidine and ammonium acetate to more complex systems. nih.govijcps.com The reaction is often carried out in solvents like ethanol or under solvent-free conditions. nih.govijcps.com

The products of these condensations are α,β-unsaturated compounds that are valuable intermediates in organic synthesis. For example, the condensation with malononitrile yields 2-((2-hydroxy-5-iodophenyl)methylene)malononitrile, a highly functionalized molecule with potential applications in the synthesis of dyes and pharmaceuticals.

The table below summarizes the Knoevenagel condensation of this compound with various active methylene compounds.

| Active Methylene Compound | Catalyst | Solvent | Product |

| Malononitrile | Piperidine | Ethanol | 2-((2-Hydroxy-5-iodophenyl)methylene)malononitrile |

| Ethyl Cyanoacetate | Ammonium Acetate | Acetic Acid | Ethyl 2-cyano-3-(2-hydroxy-5-iodophenyl)acrylate |

| Barbituric Acid | p-Toluenesulfonic acid | Grinding (solvent-free) | 5-((2-Hydroxy-5-iodophenyl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione |

Structural Elucidation and Spectroscopic Characterization in Advanced Studies

Single Crystal X-ray Diffraction Analysis

While a complete, published single-crystal X-ray diffraction study for 2-Hydroxy-5-iodobenzaldehyde is not readily found in comprehensive searches, its structural properties can be inferred with high confidence from the well-documented crystallography of closely related salicylaldehydes and iodo-aromatic compounds.

The molecular structure of this compound is expected to be nearly planar. This planarity is enforced by the sp² hybridization of the benzene (B151609) ring carbons and the aldehyde group. A critical conformational feature of salicylaldehydes is the formation of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the aldehyde. This interaction creates a stable six-membered pseudo-ring, often designated as an S(6) motif. chemistryguru.com.sgresearchgate.net This hydrogen bond significantly restricts the rotation of the aldehyde and hydroxyl groups, locking the C-C-C=O and C-C-O-H torsion angles to values close to 0° and ensuring a coplanar arrangement of these functional groups with the aromatic ring.

The dominant interaction within the this compound molecule is the strong intramolecular O-H···O hydrogen bond. mdpi.com This bond is a resonance-assisted hydrogen bond (RAHB), which is characterized by its exceptional strength and is a hallmark of o-hydroxyaryl aldehydes and ketones. mdpi.com

In the solid state, while the primary hydrogen bonding capacity is satisfied internally, weaker intermolecular interactions are anticipated to govern the crystal packing. These can include C-H···O interactions, where aromatic or aldehydic hydrogens interact with oxygen atoms of neighboring molecules. Furthermore, the presence of the large, polarizable iodine atom introduces the possibility of halogen bonding (C-I···O), an interaction that can play a significant role in directing supramolecular architecture. In related isomeric structures, such as 5-bromo-3-nitrosalicylaldehyde phenylhydrazone, both intramolecular O-H···N bonds and intermolecular N-H···O hydrogen bonds dictate the crystal packing. researchgate.net

In crystallographic studies of organic molecules, it is not uncommon to observe disorder, where a molecule or a functional group occupies multiple positions within the crystal lattice. For a molecule like this compound, while the main aromatic ring is typically well-ordered, the aldehyde group could potentially exhibit rotational disorder if the intramolecular hydrogen bond were not as dominant. However, given the strength of the S(6) motif in salicylaldehydes, such disorder is less likely for the aldehyde group. Positional disorder of the entire molecule across a symmetry element is a possibility that can only be confirmed or refuted by experimental single-crystal X-ray data.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies (¹H-NMR, ¹³C-NMR)

NMR spectroscopy provides definitive information about the molecular structure in solution. The expected spectral data for this compound are summarized below.

¹H-NMR: The proton NMR spectrum is expected to show four distinct signals. The phenolic hydroxyl proton (O-H) signal would appear as a sharp singlet at a significantly downfield chemical shift (typically >10 ppm) due to the strong intramolecular hydrogen bond. The aldehydic proton (-CHO) would also be a singlet in the range of 9.5-10.0 ppm. The aromatic region would contain three signals corresponding to the protons at the C3, C4, and C6 positions, with splitting patterns dictated by their coupling constants.

¹³C-NMR: The carbon NMR spectrum should display seven unique signals, one for each carbon atom in the asymmetric molecule. The carbonyl carbon of the aldehyde group is the most deshielded, appearing around 190-195 ppm. The carbon attached to the iodine (C5) would be found at a relatively upfield position (around 80-90 ppm) due to the heavy atom effect, while the carbon bearing the hydroxyl group (C2) would appear significantly downfield (around 160 ppm). The remaining four aromatic carbons would have signals in the typical aromatic region of 115-140 ppm.

| NMR Data for this compound | | :--- | :--- | | ¹H-NMR | Expected Chemical Shift (ppm) and Multiplicity | | Phenolic -OH | >10.0 (singlet) | | Aldehydic -CHO | 9.5 - 10.0 (singlet) | | Aromatic -H | 6.5 - 8.0 (doublets, doublet of doublets) | | ¹³C-NMR | Expected Chemical Shift (ppm) | | Carbonyl C=O | 190 - 195 | | C-OH | ~160 | | Aromatic C-H | 115 - 140 | | C-CHO | ~120 | | C-I | 80 - 90 |

Note: The exact chemical shifts can vary depending on the solvent and concentration used for analysis. Data is inferred from characteristic values for similar functional groups and substituted benzenes. hmdb.carsc.orgchemicalbook.com

Fourier Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

FTIR and UV-Vis spectroscopy probe the vibrational and electronic properties of the molecule, respectively.

FTIR Spectroscopy: The infrared spectrum of this compound is characterized by several key absorption bands. The O-H stretching vibration is expected to be very broad and centered around 3000-3200 cm⁻¹ due to the strong intramolecular hydrogen bonding. The aldehydic C-H stretch typically appears as two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹. The most intense band is the C=O stretch of the conjugated aldehyde, which is found at a lower wavenumber than for non-conjugated aldehydes, typically in the range of 1650-1680 cm⁻¹. Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region. The C-I stretching vibration is expected at a low frequency, typically below 600 cm⁻¹. nih.govnih.govresearchgate.net

UV-Vis Spectroscopy: The electronic spectrum, measured in a solvent like ethanol (B145695) or methanol, is expected to show multiple absorption bands corresponding to π→π* and n→π* electronic transitions within the conjugated aromatic system. Salicylaldehyde (B1680747) itself shows strong absorptions around 255 nm and 325 nm. nist.gov The presence of the iodine substituent is expected to cause a bathochromic (red) shift in these absorption maxima due to its electron-donating and heavy-atom effects.

| Spectroscopic Data for this compound | | :--- | :--- | | FTIR | Characteristic Absorption Bands (cm⁻¹) | | O-H stretch (H-bonded) | 3000 - 3200 (broad) | | Aromatic C-H stretch | ~3050 | | Aldehydic C-H stretch | ~2850, ~2750 | | C=O stretch | 1650 - 1680 | | Aromatic C=C stretch | 1450 - 1600 | | UV-Vis | Expected Absorption Maxima (λ_max, nm) | | π→π* transitions | ~260, ~330 |

Note: Spectral data are predictive and based on characteristic values for the functional groups and analysis of related compounds. nist.govnih.gov

Computational and Theoretical Investigations of Molecular Properties and Reactivity

Analysis of Non-Covalent Interactions

While specific computational studies exclusively detailing the non-covalent interactions of 2-Hydroxy-5-iodobenzaldehyde are not extensively available, valuable insights can be drawn from research on structurally analogous compounds. The presence of a hydroxyl group, an aldehyde group, and an iodine atom on the benzene (B151609) ring suggests the potential for a variety of non-covalent interactions, including hydrogen bonds and halogen bonds.

Computational studies on similar molecules, such as 5-bromosalicylaldehyde, have been conducted using Density Functional Theory (DFT) to analyze their molecular structure and interactions. nih.gov These types of analyses typically involve examining the optimized molecular geometry, vibrational frequencies, and electron density distributions to understand the nature and strength of intermolecular forces. nih.gov For instance, in related Schiff base derivatives of substituted salicylaldehydes, Hirshfeld surface analysis and 2D fingerprint plots are employed to quantify and visualize intermolecular contacts, such as hydrogen bonds and van der Waals forces, which are crucial for the stability of the crystal structure. researchgate.net

The iodine atom in this compound is a potential halogen bond donor. Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. rsc.org Theoretical studies on other iodo-substituted aromatic compounds have utilized DFT to investigate the strength and nature of these interactions. rsc.org It is plausible that in the solid state, the iodine atom of one molecule could interact with the oxygen atom of the aldehyde or hydroxyl group of a neighboring molecule, influencing the crystal packing.

Furthermore, the hydroxyl group can act as a hydrogen bond donor, and the carbonyl oxygen of the aldehyde group can act as a hydrogen bond acceptor. These interactions are fundamental in determining the supramolecular assembly of the compound in the solid state and its interactions in solution.

Mechanistic Studies through Computational Modeling

Computational modeling serves as a powerful tool to elucidate the mechanisms of chemical reactions involving this compound. While specific mechanistic studies on this exact compound are limited, computational investigations of related salicylaldehyde (B1680747) derivatives provide a framework for understanding its reactivity.

One area of significant interest is the formation of Schiff bases, which are typically synthesized through the condensation of an aldehyde with a primary amine. pnu.ac.ir DFT calculations have been employed to study the reaction mechanism of Schiff base formation from various salicylaldehyde derivatives. nih.govacs.org These studies often explore the reaction pathway, identify transition states, and calculate activation energies, providing a detailed understanding of the reaction kinetics and thermodynamics. For this compound, computational modeling could be used to investigate how the iodo-substituent influences the reactivity of the aldehyde group towards nucleophilic attack by an amine.

Another area where computational modeling can provide valuable insights is in understanding the reactivity of the aromatic ring. The hydroxyl and iodo substituents will influence the electron density distribution of the benzene ring, thereby directing further electrophilic or nucleophilic aromatic substitution reactions. DFT calculations can be used to determine the Fukui functions and molecular electrostatic potential (MEP) maps, which help in predicting the most likely sites for electrophilic or nucleophilic attack. nih.gov

Furthermore, computational studies have been performed on the cycloaddition reactions of related benzaldehydes. For example, DFT has been used to investigate the mechanisms and stereoselectivities of N-heterocyclic carbene (NHC)-catalyzed [2 + 2] cycloaddition reactions between ketenes and electron-deficient benzaldehydes. rsc.org Such computational approaches could be adapted to explore the potential of this compound to participate in similar cycloaddition reactions and to understand the role of its substituents in controlling the reaction outcome.

The insights gained from these computational studies on related compounds pave the way for future theoretical investigations focused specifically on the rich and complex chemistry of this compound.

Applications in Contemporary Chemical Science and Technology

Medicinal Chemistry Research and Drug Discovery Applications (as a synthetic building block)

2-Hydroxy-5-iodobenzaldehyde serves as a versatile starting material and intermediate in the synthesis of a wide array of compounds with potential therapeutic applications. Its utility stems from the presence of three key functional groups: a hydroxyl group, an aldehyde, and an iodine atom, which can all be strategically manipulated to create diverse molecular architectures.

This compound is a valuable precursor in the synthesis of various pharmaceutical compounds. Its reactive nature allows for its incorporation into more complex molecules with potential biological activities. For instance, it can be used to synthesize new salen (N,N′-Bis(salicylidene)ethylenediamine) ligands, which are important in medicinal chemistry due to their ability to form stable complexes with metal ions. chemicalbook.com These metal complexes have been investigated for a range of therapeutic applications.

The compound also serves as a starting material for the synthesis of isoxazole-containing nucleosides. Specifically, it can be a precursor to 5-ethynyl-2′-deoxyuridine, which then undergoes cycloaddition reactions to form 5-isoxazol-5-yl-2′-deoxyuridines. nih.gov These modified nucleosides have shown potential as antiviral agents.

The chemical scaffold of this compound is utilized in the development of novel antimicrobial agents. Researchers have synthesized derivatives, such as (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide, by reacting a dinitro-derivative of the parent aldehyde with 2-cyanoacetohydrazide. oatext.com These hydrazide and hydrazone derivatives are recognized for their pharmacological potential, including antimicrobial properties. oatext.com

Furthermore, the core structure can be incorporated into larger heterocyclic systems known for their antimicrobial activity. For example, quinoxaline (B1680401) derivatives, which have demonstrated antibacterial and antifungal properties, can be synthesized using precursors derived from related hydroxybenzaldehyde structures. mdpi.com The synthesis of novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones and their corresponding pyrazolopyridines and pyrazolotriazolopyridones has also been explored for their antibacterial potential. dovepress.com

A significant application of this compound is in the synthesis of compounds with potential activity against Mycobacterium tuberculosis. It has been used as a key starting material in the first synthesis of the antitubercular natural product 2-hydroxy-5-(4-hydroxybenzyl)benzaldehyde, also known as Forkienin. researchgate.net This natural product has demonstrated in vitro activity against M. tuberculosis. researchgate.net The development of new structural classes of anti-tuberculosis drugs is critical due to the emergence of multi-drug resistant strains. researchgate.netnih.govresearchgate.net

The broader class of hydrazide-hydrazone derivatives, which can be synthesized from this compound, is actively being investigated for antitubercular properties. nih.gov Various quinazolinone derivatives have also been synthesized and evaluated for their antitubercular activity, with some compounds showing minimum inhibitory concentration (MIC) values between 6.25 and 100 µg/mL against Mycobacterium tuberculosis. dovepress.com

In the realm of antiviral research, this compound is a precursor to C5-modified pyrimidine (B1678525) nucleosides, such as 5-isoxazol-5-yl-2′-deoxyuridines. nih.gov These compounds have been synthesized and tested against a variety of viruses, showing activity against Herpes Simplex Virus 1 and 2, Encephalomyocarditis virus, Coxsackie B3, and vesicular stomatitis virus. nih.gov

While direct synthesis of anticancer agents from this compound is an area of ongoing research, related structures are of high interest. For instance, compounds containing a quinoxalinone scaffold, which can be derived from similar precursors, have been investigated for their anticancer properties. nih.gov Additionally, derivatives of benzimidazole, which share some structural similarities, have been identified as having antimycobacterial activity and are considered a promising scaffold for new anti-TB agents. frontiersin.org

The development of activity-based photosensitizers is a modern approach in cancer therapy, particularly for photodynamic therapy (PDT). nih.gov These molecules are designed to target specific enzymes, such as histone deacetylases (HDACs), which can help to overcome hypoxia and oxidative resistance in solid tumors. nih.gov While specific examples using this compound were not detailed in the provided context, its reactive aldehyde and modifiable phenolic ring make it a suitable candidate for derivatization into such targeted photosensitizers. A photosensitizer based on a quinoxalinone scaffold has been designed to target HDACs, demonstrating the potential of this strategy. nih.gov

Derivatives of scaffolds structurally related to this compound have emerged as potent kinase inhibitors, a significant area of cancer research. Specifically, 5-hydroxybenzothiophene derivatives have been developed as multi-target kinase inhibitors. nih.gov These compounds have shown inhibitory activity against several kinases including DYRK1A, CLK1, CLK4, and haspin. nih.govrsc.org

The inhibition of these kinases is a promising strategy for cancer therapy as they are often overexpressed in various cancers. researchgate.netmdpi.com For example, a series of sulfur-containing tetracycles, designed as DYRK1A inhibitors, also demonstrated potent inhibition of CLK1, CLK4, and haspin. nih.govrsc.org The 5-hydroxy group in these molecules is thought to facilitate additional hydrogen bond interactions within the kinase active site, contributing to their inhibitory activity. researchgate.netmdpi.com

Advanced Materials Science Applications

The unique electronic and structural characteristics of this compound have been harnessed in the field of materials science to create novel functional and smart materials.

Preparation of Functional Materials

Schiff bases derived from this compound serve as versatile ligands for the synthesis of metal complexes, which are a cornerstone in the development of functional materials. These organic-inorganic hybrid materials often exhibit tunable properties based on the choice of the metal ion and the Schiff base ligand. The coordination of metal ions to the Schiff base, typically through the nitrogen of the imine group and the oxygen of the hydroxyl group, can lead to the formation of stable and well-defined structures with applications in catalysis and as polymer stabilizers. The presence of the iodine atom can further influence the material's properties, for instance, by increasing its density or by providing a site for further chemical modification.

Fluorescent Materials Development

Derivatives of this compound, especially Schiff bases, are promising candidates for the development of fluorescent materials. These compounds can exhibit interesting photophysical properties, such as aggregation-induced emission (AIE), where the material is non-emissive in solution but becomes highly fluorescent in the aggregated state. This phenomenon is attributed to the restriction of intramolecular rotation in the aggregated form, which minimizes non-radiative decay pathways and enhances fluorescence quantum yield.

Stimuli-responsive fluorescent materials (SRFMs) have also been developed using Schiff bases. These materials can change their fluorescence properties in response to external stimuli such as pH, solvent polarity, or the presence of specific analytes. This "on-off" or ratiometric change in fluorescence makes them suitable for applications in smart sensors and imaging agents. The electronic properties of the substituents on the salicylaldehyde (B1680747) ring, including the iodo-group, can be fine-tuned to modulate the fluorescence characteristics of the resulting materials.

Nonlinear Optically Active Materials

Recent research has highlighted the potential of metal complexes incorporating Schiff bases derived from halogen-substituted salicylaldehydes, including this compound, as nonlinear optically (NLO) active materials. A study on copper(II) coordination complexes with chiral ligands derived from L-phenylalanine and various halogen-substituted salicylaldehydes demonstrated that these materials exhibit significant second-harmonic generation (SHG) and electro-optic responses.

| Ligand Derivative | Halogen Substituent | Impact on NLO Properties |

| L-phenylalanine + 2-Hydroxy-5-fluorobenzaldehyde | Fluorine | Baseline NLO response |

| L-phenylalanine + 2-Hydroxy-5-chlorobenzaldehyde | Chlorine | Enhanced NLO response |

| L-phenylalanine + 2-Hydroxy-5-bromobenzaldehyde | Bromine | Further enhanced NLO response |

| L-phenylalanine + this compound | Iodine | Most significant NLO performance |

Chemical Sensing and Chemosensor Development

The ability of this compound derivatives to interact selectively with specific ions has been extensively explored in the development of chemosensors. These sensors often rely on colorimetric or fluorescent changes to signal the presence of the target analyte.

Colorimetric Sensing Mechanisms for Anions

While the majority of research on chemosensors derived from salicylaldehydes focuses on cation detection, the principles of colorimetric sensing can be extended to anion recognition. Schiff bases containing hydrogen-bond donor groups can interact with anions through hydrogen bonding, leading to a change in the electronic structure of the molecule and a corresponding color change. The design of such sensors often involves creating a specific binding pocket for the target anion. Although specific examples utilizing this compound for anion sensing are less common, the fundamental mechanism involves the anion-induced modulation of the intramolecular charge transfer (ICT) or photoinduced electron transfer (PET) processes within the sensor molecule, resulting in a visually detectable color change.

Fluorescent Probes and Sensing of Ions (e.g., metal ions like zinc and copper)

Schiff bases derived from this compound are highly effective as fluorescent probes for the detection of various metal ions, with zinc (Zn²⁺) and copper (Cu²⁺) being prominent examples. The sensing mechanism typically involves the coordination of the metal ion with the Schiff base ligand, which alters its photophysical properties.

Fluorescent Probes for Zinc Ions:

For the detection of zinc ions, "turn-on" fluorescent sensors are commonly designed. In the absence of Zn²⁺, the fluorescence of the Schiff base probe is often quenched due to processes like photoinduced electron transfer (PET) from the electron-rich amine part of the molecule to the excited salicylaldehyde fluorophore. Upon binding of Zn²⁺ to the imine nitrogen and the phenolic oxygen, the PET process is inhibited. This chelation-enhanced fluorescence (CHEF) effect leads to a significant increase in the fluorescence intensity, signaling the presence of zinc ions. The high sensitivity and selectivity of these probes make them valuable for detecting trace amounts of zinc in biological and environmental samples.

Fluorescent Probes for Copper Ions:

In contrast to zinc sensing, fluorescent probes for copper ions often operate via a "turn-off" or fluorescence quenching mechanism. Copper(II) is a paramagnetic species, and its coordination to the Schiff base ligand can lead to fluorescence quenching through energy or electron transfer processes from the excited state of the fluorophore to the metal ion. The binding of Cu²⁺ to the probe forms a non-fluorescent or weakly fluorescent complex, resulting in a decrease in fluorescence intensity. This quenching is often highly selective for copper ions, allowing for their detection even in the presence of other competing metal ions.

| Ion Detected | Typical Sensing Mechanism | Change in Fluorescence | Key Process |

| Zinc (Zn²⁺) | Turn-on | Increase | Chelation-Enhanced Fluorescence (CHEF), inhibition of Photoinduced Electron Transfer (PET) |

| Copper (Cu²⁺) | Turn-off | Decrease | Fluorescence quenching via energy or electron transfer to the paramagnetic Cu²⁺ ion |

Spectroscopic Sensor Properties

Derivatives of this compound, particularly its Schiff base compounds, have garnered significant attention in the development of spectroscopic sensors. These sensors are designed for the selective and sensitive detection of various metal ions through mechanisms like fluorescence or colorimetric changes. Schiff bases, formed by the condensation reaction of this compound with various primary amines, possess a flexible and tunable structure that is ideal for creating specific ion-binding sites.

The fundamental principle behind their sensing ability often involves phenomena such as chelation-enhanced fluorescence (CHEF), excited-state intramolecular proton transfer (ESIPT), and inhibition of C=N isomerization upon metal ion coordination. When the Schiff base ligand binds with a target metal ion, its electronic properties are altered, leading to a distinct change in its photophysical behavior. This can manifest as a "turn-on" or "turn-off" fluorescent response or a visible color change.

For instance, Schiff base fluorescent probes derived from similar salicylaldehyde derivatives have been successfully employed for the detection of aluminum ions (Al³⁺). semanticscholar.orgmdpi.com The coordination of the Al³⁺ ion with the nitrogen and oxygen donor sites of the Schiff base ligand can restrict the C=N isomerization and inhibit the ESIPT process. This leads to a significant enhancement in fluorescence intensity, allowing for quantitative detection. mdpi.comnih.gov The selectivity of these sensors is a crucial feature; probes can be designed to selectively bind with Al³⁺ even in the presence of other competing metal ions like Zn²⁺, Hg²⁺, Cd²⁺, and Pb²⁺. semanticscholar.org

The sensitivity of these sensors is often very high, with limits of detection (LOD) reported in the micromolar (µM) to nanomolar (nM) range. The table below summarizes typical performance characteristics of Schiff base sensors derived from substituted salicylaldehydes for Al³⁺ detection, which serves as a model for the expected properties of sensors based on this compound.

Table 1: Performance Characteristics of Salicylaldehyde-derived Schiff Base Fluorescent Sensors for Al³⁺

| Probe Type | Target Ion | Limit of Detection (LOD) | Mechanism | Response Time |

|---|---|---|---|---|

| Benzothiazole Schiff Base | Al³⁺ | 2.81 x 10⁻⁷ M | CHEF / ESIPT | 80 seconds |

| Carbazole Schiff Base | Al³⁺ | 2.59 x 10⁻⁷ M | CHEF | Not Specified |

Catalytic Applications

The structural framework of this compound is a valuable precursor for synthesizing ligands that can form stable and catalytically active metal complexes. These applications are prominent in both metal complex catalysis and oxidation studies.

Schiff base ligands derived from this compound can coordinate with a variety of transition metals to form complexes that act as efficient catalysts. jmchemsci.com These complexes have been explored in various organic transformations. The metal center, held within the multidentate Schiff base ligand, serves as the active site for catalysis. The electronic and steric properties of the ligand can be fine-tuned by modifying the amine precursor, thereby influencing the catalytic activity and selectivity of the metal complex.

Metal-Schiff base complexes have shown effectiveness in processes such as epoxidation, which is a crucial reaction in synthetic organic chemistry. mdpi.com For example, molybdenum(VI) complexes coordinated with aroyl hydrazone-type ligands, which are structurally related to Schiff bases from this compound, have been synthesized and characterized for their catalytic prowess. mdpi.com These complexes, featuring a [MoO₂]²⁺ core, can catalyze the transfer of an oxygen atom from an oxidant to an olefin, yielding an epoxide. The Schiff base ligand stabilizes the high-oxidation-state metal center and facilitates the catalytic cycle. The general utility of Schiff base metal complexes extends to various biological and industrial processes, where they can mimic the function of natural enzymes. asianpubs.org

In the realm of oxidation catalysis, metal complexes derived from substituted salicylaldehydes have demonstrated significant potential. mdpi.com Studies on molybdenum complexes with Schiff base-type ligands derived from the closely related 2-hydroxy-5-nitrobenzaldehyde (B32719) provide direct insight into the catalytic capabilities applicable to this compound derivatives. These complexes have been successfully employed as catalysts for the oxidation of substrates like cyclooctene (B146475) and linalool, using an oxidant such as tert-butyl hydroperoxide. mdpi.com

In a typical catalytic setup, the molybdenum complex activates the oxidant, facilitating the oxygen transfer to the substrate. The efficiency of these reactions is evaluated based on conversion percentage, selectivity towards the desired product (e.g., epoxide), turnover number (TON), and turnover frequency (TOF). Research has shown that even subtle changes to the ligand structure or the ancillary ligands on the metal complex (such as coordinated water or methanol) can impact the catalytic performance. mdpi.com For instance, a water-coordinated mononuclear molybdenum complex showed higher conversion and selectivity in the epoxidation of cyclooctene compared to its methanol-coordinated counterpart. mdpi.com These findings highlight the potential for developing highly efficient and selective oxidation catalysts based on this compound.

Table 2: Catalytic Oxidation of Cyclooctene using Related Molybdenum(VI) Schiff Base Complexes

| Catalyst (Complex Type) | Substrate | Conversion (%) | Selectivity (%) (for Epoxide) |

|---|---|---|---|

| Methanol-coordinated [MoO₂(L)(MeOH)] | Cyclooctene | 73 | 65 |

| Water-coordinated [MoO₂(L)(H₂O)] | Cyclooctene | 83 | 73 |

Data derived from studies on complexes of a Schiff base from 2-hydroxy-5-nitrobenzaldehyde. mdpi.com

Future Directions and Emerging Research Avenues

Novel Synthetic Strategies for Enhanced Sustainability

The future of chemical synthesis lies in the development of environmentally benign and efficient methodologies. For 2-Hydroxy-5-iodobenzaldehyde and its derivatives, research is moving beyond traditional synthesis routes towards more sustainable practices. A significant advancement in this area is the use of deep eutectic solvents (DESs) as both a solvent and a catalyst, often coupled with sonication to accelerate reaction rates.

One such green method has been reported for the preparation of 2-hydroxy-5-iodo-N'-(1-arylethylidene)benzohydrazide compounds. nih.govresearchgate.net This approach offers several advantages:

High Yields: The reactions have been shown to produce excellent yields, typically between 83% and 98%. nih.govresearchgate.net

Rapid Reactions: The use of sonication significantly reduces reaction times to as little as 10-15 minutes. nih.govresearchgate.net

Solvent Reusability: The deep eutectic solvent can be easily recovered through phase extraction and reused multiple times without a significant loss in its catalytic activity. nih.gov

Clean and Efficient: This procedure is considered a clean and efficient alternative to conventional methods that often rely on volatile organic solvents. nih.govresearchgate.net

Future research will likely focus on expanding the use of such sustainable methods to a broader range of reactions involving this compound, further minimizing the environmental impact of its application in chemical synthesis.

Exploration of New Derivatization Pathways

This compound serves as a valuable scaffold for the creation of new and complex molecules with diverse functionalities. nih.gov The exploration of new derivatization pathways is a key area of ongoing research, with a focus on synthesizing compounds with potential applications in materials science and medicine.

A notable example is the synthesis of a new series of 2-hydroxy-5-iodo-N'-(1-arylethylidene)benzohydrazides . nih.govresearchgate.net In one study, seventeen new compounds of this type were synthesized and fully characterized, demonstrating the versatility of this compound as a starting material. nih.govresearchgate.net The general synthetic pathway for these derivatives has been established, providing a foundation for the creation of a wider library of related compounds. researchgate.net

Furthermore, 5-Iodosalicylaldehyde, a synonym for this compound, is a known precursor for the synthesis of other valuable compounds, including:

5-formylsalicylaldehyde sigmaaldrich.com

5-ortho-carboranylsalicylaldehyde sigmaaldrich.com

New salen (N,N′-Bis(salicylidene)ethylenediamine) ligands sigmaaldrich.com

The development of these derivatization pathways opens up possibilities for creating novel materials and biologically active molecules with tailored properties.

Advanced Characterization Techniques in Solid-State Chemistry

A thorough understanding of the three-dimensional structure and solid-state properties of this compound and its derivatives is crucial for designing materials with specific functions. Advanced characterization techniques are being increasingly employed to gain deeper insights into their solid-state chemistry.

Fourier-Transform Infrared Spectroscopy (FT-IR) nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) nih.govresearchgate.net

In the broader context of salicylaldehyde (B1680747) derivatives, techniques such as UV-visible (UV-vis) spectroscopy and single-crystal X-ray diffraction analysis are commonly used to elucidate their coordination chemistry and solid-state structures, particularly in their complexes with metal ions like palladium(II). nih.gov The solid-state and solution-state spectra of these complexes are often similar, suggesting structural integrity in different environments. nih.gov The study of fluorinated salicylaldehyde Schiff base derivatives has also employed thermogravimetric analysis to understand their thermal decomposition. researchgate.net Future research will likely involve the application of these advanced techniques to a wider range of this compound derivatives to build a comprehensive understanding of their structure-property relationships.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis and drug discovery. nih.govnih.govepa.govresearchgate.net While direct applications of AI to this compound are not yet widely reported, the general principles and methodologies are highly relevant for its future development.

Computer-aided synthesis planning (CASP) programs, powered by machine learning, can accelerate the process of designing synthetic routes to target molecules. nih.gov These programs can analyze vast databases of chemical reactions to propose retrosynthetic disconnections and predict the outcomes of chemical reactions. nih.govnd.edu This data-driven approach can overcome the limitations of human intuition and bias, potentially leading to the discovery of more efficient and novel synthetic pathways for derivatives of this compound.

Machine learning models are also being developed for:

Predicting chemical reactivity: ML models can be trained to predict the yield and selectivity of reactions, aiding in the optimization of reaction conditions. youtube.com

Generative chemistry: AI can be used to design novel molecules with desired physicochemical properties for specific applications, such as drug discovery. researchgate.net

Automated synthesis: The combination of AI-driven synthesis planning with robotic platforms can enable the fully automated generation and synthesis of new compounds. nih.gov

As these technologies mature, their application to the design and synthesis of this compound derivatives will undoubtedly lead to the rapid discovery of new materials and therapeutic agents.

Expanded Scope in Supramolecular Self-Assembly

The presence of a hydroxyl group, an aldehyde group, and an iodine atom makes this compound an interesting candidate for the construction of complex supramolecular architectures. The ability of these functional groups to participate in various non-covalent interactions, such as hydrogen bonding and halogen bonding, can be exploited to direct the self-assembly of molecules into well-defined structures.

Research into supramolecular synthesis has demonstrated that iodo-substituted aromatic compounds can be effectively used to form extended architectures through a combination of hydrogen and halogen bonds. nih.gov In one study, iodo- and bromo-substituted benzoic acids were reacted with molecules containing pyridine (B92270) and amino-pyrimidine sites to create one-dimensional chains held together by these directional interactions. nih.gov The iodine atom, in this case, acts as a halogen bond donor, interacting with the nitrogen atom of the pyridine ring. nih.gov

Given that this compound possesses both a hydrogen-bond donating hydroxyl group and a halogen-bond donating iodine atom, it has the potential to be a versatile building block in supramolecular chemistry. Future research is expected to explore the use of this compound in the design and synthesis of:

Co-crystals: Crystalline structures composed of two or more different molecules held together by non-covalent interactions.

Metal-organic frameworks (MOFs): Porous materials constructed from metal ions or clusters linked by organic ligands.

Other self-assembled systems: Including gels, liquid crystals, and other functional materials.

The ability to control the assembly of molecules at the supramolecular level opens up exciting possibilities for the development of new materials with applications in areas such as gas storage, separation, and catalysis.

Targeted Biological Applications and Mechanistic Insights

Salicylaldehyde derivatives have long been recognized for their diverse biological activities, and the introduction of an iodine atom in this compound can significantly influence these properties. Future research in this area will focus on the targeted design of derivatives with enhanced biological efficacy and the elucidation of their underlying mechanisms of action.

Derivatives of salicylaldehyde have shown promise as anticancer agents . For example, salicylaldehyde benzoylhydrazones have been designed and synthesized, with some dimethoxy analogs demonstrating potent activity against leukemic cell lines at low micro- and nanomolar concentrations. nih.gov Notably, some of these compounds exhibited selectivity, with no toxicity observed in normal human embryonic kidney cells. nih.gov The introduction of a methoxy (B1213986) group at the fifth position of salicylaldehyde hydrazones has also been shown to heighten activity against breast cancer cell lines. nih.gov

Furthermore, palladium(II) complexes of substituted salicylaldehydes have been investigated for their biological profile, including their interaction with DNA. nih.gov These studies provide a framework for understanding how metal complexes of this compound derivatives might exert their biological effects.

The presence of the iodine atom in this compound can also be exploited for the development of radiolabeled agents for medical imaging or therapy. While a study on the radioiodination of a related compound, 3-hydroxy-5-iodophenylethylamine, showed extensive in vivo deiodination, further research into more stable derivatives could be a fruitful avenue. researchgate.net

Future research will likely involve a more systematic investigation of the biological activities of a wider range of this compound derivatives, coupled with detailed mechanistic studies to identify their cellular targets and pathways of action. This will be crucial for the rational design of new therapeutic agents based on this versatile chemical scaffold.

Q & A

Q. What are the optimal synthetic routes for 2-hydroxy-5-iodobenzaldehyde, and how can purity be ensured?

The compound is typically synthesized via iodination of 2-hydroxybenzaldehyde derivatives. A reported method involves electrophilic substitution using iodine monochloride (ICl) in acetic acid, followed by purification via recrystallization from ethanol-water mixtures . To ensure purity, monitor reaction progress using thin-layer chromatography (TLC) and characterize the product via melting point analysis, NMR (¹H/¹³C), and FT-IR spectroscopy. Cross-reference spectral data with literature values to confirm absence of byproducts like unreacted starting materials or over-iodinated derivatives .

Q. How should researchers characterize this compound spectroscopically?

- ¹H NMR : Expect signals for the aldehyde proton (~10 ppm), aromatic protons (6.5–8.5 ppm, split due to iodine's electron-withdrawing effect), and hydroxyl proton (broad ~12 ppm, exchangeable with D₂O).

- FT-IR : Key peaks include C=O stretch (~1680 cm⁻¹), O-H stretch (~3200 cm⁻¹), and C-I stretch (~500 cm⁻¹) .

- Mass Spectrometry : The molecular ion peak should appear at m/z ≈ 262 (C₇H₅IO₂). Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula .

Q. What safety protocols are critical when handling this compound in the lab?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use a fume hood due to potential dust formation and volatile byproducts.

- Spill Management : Collect spills in sealed containers using non-sparking tools; avoid dispersal into air or drains .

- Waste Disposal : Follow institutional guidelines for halogenated organic waste, as iodine-containing compounds may require specialized treatment .

Advanced Research Questions

Q. How does this compound function as a ligand in transition metal complexes?

The compound’s aldehyde and hydroxyl groups enable chelation with metals like vanadium or copper. For example, in oxovanadium(V) complexes, it forms Schiff base ligands via condensation with hydrazides, influencing redox properties and catalytic activity. Characterize complexes using cyclic voltammetry to study electron-transfer behavior and X-ray crystallography for structural insights .

Q. What strategies resolve contradictions in reactivity data for this compound in cross-coupling reactions?

Discrepancies in Suzuki-Miyaura or Ullmann coupling yields may arise from iodine’s steric bulk or solvent polarity. Control experiments should:

- Compare reactivity with non-iodinated analogs (e.g., 2-hydroxybenzaldehyde) to isolate iodine’s electronic effects.

- Test varying bases (e.g., K₂CO₃ vs. Cs₂CO₃) and catalysts (e.g., Pd(PPh₃)₄ vs. CuI) to optimize conditions .

- Use DFT calculations to model transition states and identify steric/electronic barriers .

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

Employ density functional theory (DFT) to calculate:

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., aldehyde carbon vs. iodinated aromatic ring).

- Frontier Molecular Orbitals : Predict regioselectivity in cycloadditions or substitutions.

- Solvent Effects : Use implicit solvent models (e.g., PCM) to simulate reaction environments. Validate predictions with experimental kinetic studies .

Q. What are the challenges in analyzing bioactivity data for this compound derivatives?

Bioassay results may vary due to:

- Solubility : Poor aqueous solubility can skew IC₅₀ values. Use DMSO as a co-solvent (≤1% v/v) and confirm via dynamic light scattering (DLS).

- Metabolic Stability : Screen for deiodination in liver microsome assays to assess compound stability.

- Target Selectivity : Use molecular docking to differentiate binding affinities between homologous enzymes (e.g., carbonic anhydrase isoforms) .

Methodological Considerations

- Experimental Design : Include controls for iodine leaching in catalytic studies (e.g., ICP-MS analysis of reaction mixtures) .

- Data Validation : Cross-check spectral assignments with databases like PubChem or Reaxys to avoid misinterpretation .

- Ethical Compliance : Adhere to institutional chemical safety protocols and document risk assessments for iodine-related hazards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.